molecular formula C16H18N2O3S B14931832 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide

4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B14931832
M. Wt: 318.4 g/mol
InChI Key: NOHPILQGOZPDCG-UHFFFAOYSA-N
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Description

4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to sulfonylation using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit enzymes or receptors involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid
  • 4-(2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}ethyl)morpholin-4-ium

Uniqueness

Compared to similar compounds, 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific structural features, such as the presence of the benzamide group.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(2,4,5-trimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C16H18N2O3S/c1-10-8-12(3)15(9-11(10)2)22(20,21)18-14-6-4-13(5-7-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19)

InChI Key

NOHPILQGOZPDCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C

Origin of Product

United States

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